

CEP-28122: A Preclinical In-depth Technical Guide

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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B3061737

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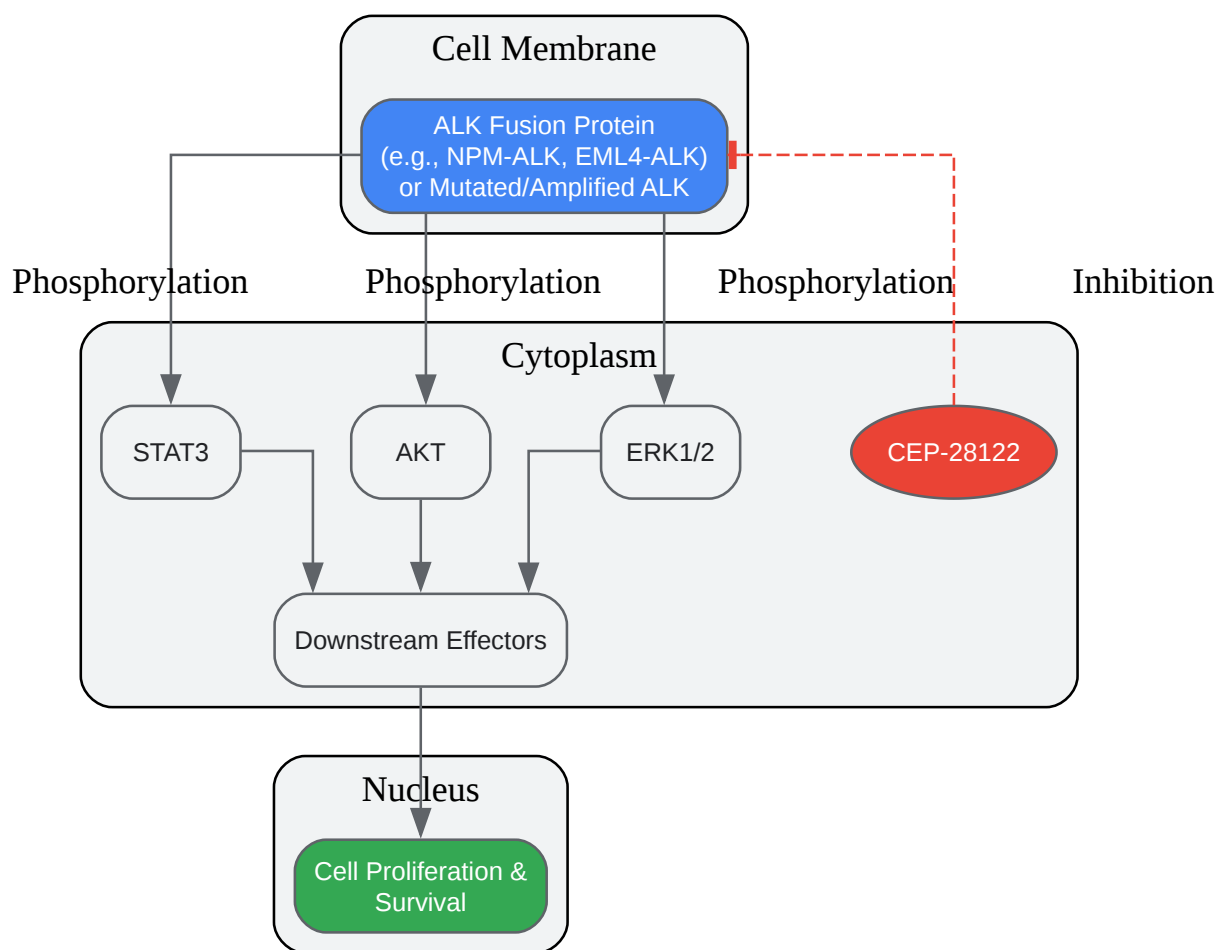
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical research on **CEP-28122**, a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The following sections detail its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its preclinical evaluation.

Core Concepts: Mechanism of Action

CEP-28122 is a diaminopyrimidine derivative that demonstrates highly potent and selective inhibitory activity against ALK kinase.^{[1][2]} Constitutive activation of ALK, resulting from chromosomal translocations, point mutations, or gene amplification, is a known oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.^{[3][4][5]} **CEP-28122** exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK and its downstream signaling pathways.^[6]

The primary molecular target of **CEP-28122** is the ALK tyrosine kinase. In various cancer types, genetic alterations lead to the formation of fusion proteins such as NPM-ALK in ALCL and EML4-ALK in NSCLC, or activating mutations and amplification of the full-length ALK receptor in neuroblastoma.^{[1][5][7]} These aberrant ALK proteins are constitutively active, leading to the activation of downstream signaling pathways critical for cell proliferation and survival, including the STAT3, AKT, and ERK1/2 pathways.^{[2][7][8]} **CEP-28122** directly inhibits this kinase activity, thereby blocking these downstream signals and inducing growth inhibition and cytotoxicity in ALK-positive cancer cells.^{[1][2]}



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CEP-28122 Mechanism of Action

Quantitative Data Summary

The preclinical efficacy of **CEP-28122** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

Target Kinase	IC ₅₀ (nmol/L)	Assay Type
Recombinant ALK	1.9 ± 0.5	Enzyme-based TRF assay

Data sourced from Cheng et al., 2012.[1]

Table 2: In Vitro Cellular Activity

Cell Line	Cancer Type	ALK Status	Effect	Concentration
Karpas-299	ALCL	NPM-ALK positive	Growth inhibition	Concentration-dependent (3-3000 nM)
Sup-M2	ALCL	NPM-ALK positive	Growth inhibition & Caspase 3/7 activation	Concentration-dependent (3-3000 nM)
NCI-H2228	NSCLC	EML4-ALK positive	Inhibition of EML4-ALK phosphorylation	Concentration-dependent
NCI-H3122	NSCLC	EML4-ALK positive	Inhibition of EML4-ALK phosphorylation	Concentration-dependent
NB-1	Neuroblastoma	ALK amplified	Growth inhibition	Concentration-dependent
SH-SY5Y	Neuroblastoma	ALK activating mutation (L1174L)	Growth inhibition	Concentration-dependent
NB-1643	Neuroblastoma	ALK activating mutation (R1275Q)	Growth inhibition	Concentration-dependent
NB-1691	Neuroblastoma	ALK negative (WT, no expression)	No significant effect on growth/survival	Not applicable

Data sourced from Cheng et al., 2012 and MedchemExpress.[\[1\]](#)[\[2\]](#)

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft Model	Cancer Type	Dosing Regimen (oral, b.i.d.)	Duration	Outcome
Sup-M2	ALCL	3, 10, 30 mg/kg	12 days	Dose-dependent anti-tumor activity. [2]
Sup-M2	ALCL	55 mg/kg	4 weeks	Sustained tumor regression with no re-emergence >60 days post-treatment. [3]
NCI-H2228	NSCLC	30 & 55 mg/kg	12 days	Tumor regression. [1]
NCI-H3122	NSCLC	30 mg/kg	12 days	Significant tumor growth inhibition. [1]
NCI-H3122	NSCLC	55 mg/kg	12 days	Tumor stasis and partial regression. [1]
NB-1	Neuroblastoma	30 mg/kg	14 days	75% tumor growth inhibition. [1]
NB-1	Neuroblastoma	55 mg/kg	14 days	90% tumor growth inhibition, tumor stasis, and partial regressions. [1]
HCT-116	Colon Carcinoma	10 & 30 mg/kg	12 days	No anti-tumor activity (ALK-negative control). [1]

Primary human ALCL	ALCL	100 mg/kg	2 weeks	Sustained tumor regression with no re-emergence >60 days post-treatment.[3]
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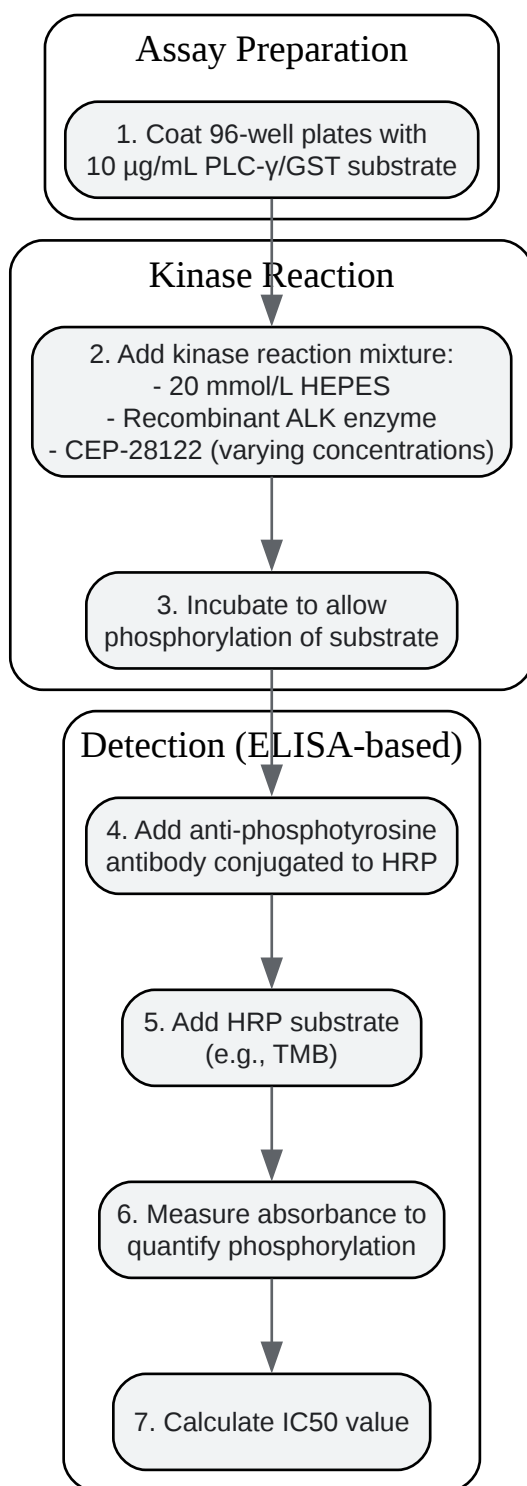
b.i.d. = twice daily. Data sourced from Cheng et al., 2012.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of **CEP-28122** are provided below.

Recombinant ALK Kinase Assay

This in vitro assay was performed to determine the direct inhibitory effect of **CEP-28122** on ALK kinase activity.



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Recombinant ALK Kinase Assay Workflow

Protocol:

- Plate Coating: 96-well microtiter plates were coated with 10 µg/mL of recombinant human PLC-γ/GST substrate.[1]
- Kinase Reaction: A reaction mixture containing 20 mmol/L HEPES buffer, recombinant ALK kinase, and varying concentrations of **CEP-28122** was added to the wells.
- Phosphorylation: The plates were incubated to allow the kinase reaction to proceed, resulting in the phosphorylation of the PLC-γ/GST substrate.
- Detection: An ELISA-based method was used for detection. This involved the use of an anti-phosphotyrosine antibody to quantify the extent of substrate phosphorylation.[1]
- Data Analysis: The concentration of **CEP-28122** that inhibited 50% of the ALK kinase activity (IC₅₀) was determined.[1]

Cell-Based Assays

These assays were conducted to evaluate the effect of **CEP-28122** on ALK-positive and ALK-negative cancer cell lines.

Cell Lines:

- ALK-positive: Karpas-299, Sup-M2 (ALCL); NCI-H2228, NCI-H3122 (NSCLC); NB-1, SH-SY5Y, NB-1643 (neuroblastoma).[1]
- ALK-negative: Toledo, HuT-102 (lymphoma); HCT-116 (colon carcinoma); NB-1691 (neuroblastoma).[1]

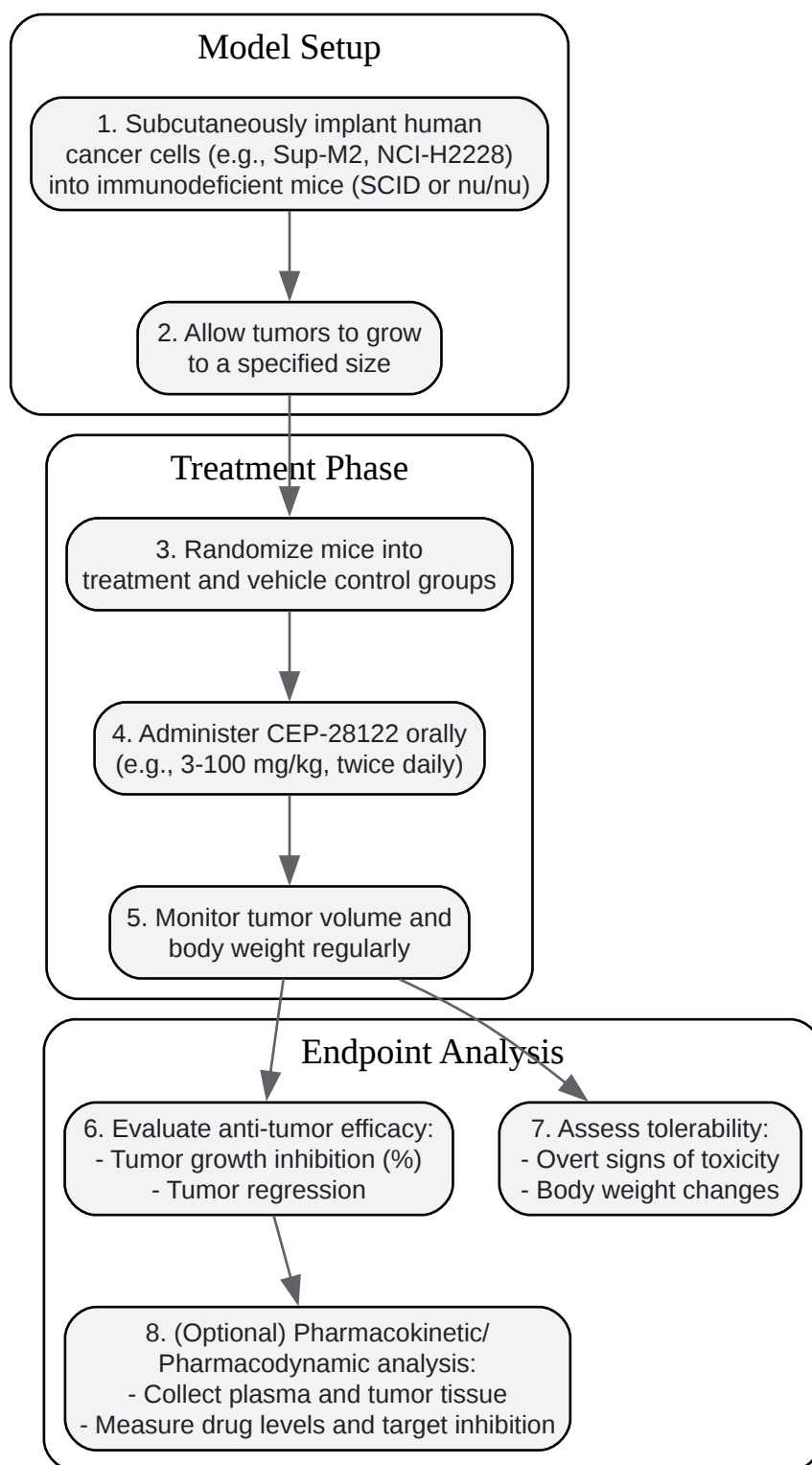
Protocols:

- Growth Inhibition/Cytotoxicity Assay: Cells were treated with **CEP-28122** at concentrations ranging from 3 to 3000 nM for 48 hours. Cell viability was assessed to determine the concentration-dependent growth inhibition.[2]
- Phosphorylation Inhibition Assay: ALK-positive cells (e.g., Sup-M2) were treated with **CEP-28122** (30-1000 nM) for 2 hours. Western blotting was then performed to analyze the phosphorylation status of ALK and its downstream effectors, such as Stat-3, Akt, and ERK1/2.[2]

- Apoptosis Assay: Caspase 3/7 activation was measured in cell lines like Karpas-299 and Sup-M2 after treatment with **CEP-28122** to quantify the induction of apoptosis.[2]

In Vivo Tumor Xenograft Studies

These studies were performed to assess the anti-tumor activity of orally administered **CEP-28122** in mouse models.



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In Vivo Xenograft Study Workflow

Protocol:

- Animal Models: Severe combined immunodeficient (SCID) or nu/nu mice were used.[1][6]
- Tumor Implantation: Human tumor cells (e.g., Sup-M2, NCI-H2228, NB-1) were implanted subcutaneously.[1]
- Treatment: Once tumors reached a predetermined size, mice were treated orally with **CEP-28122** (free base or mesylate salt) twice daily. Doses ranged from 3 to 100 mg/kg.[1][3]
- Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition or regression.[1]
- Pharmacodynamics: In some studies, tumors were harvested at various time points after a single oral dose (e.g., 3 or 10 mg/kg) to assess the inhibition of ALK phosphorylation in the tumor tissue via Western blot. A single 10 mg/kg oral dose led to near-complete inhibition of NPM-ALK phosphorylation for up to 6 hours.[1]
- Tolerability: The administration of **CEP-28122** was reported to be well-tolerated in mice and rats, with no overt toxicity observed at effective doses.[3]

Conclusion

The preclinical data for **CEP-28122** strongly support its profile as a highly potent, selective, and orally bioavailable ALK inhibitor. It demonstrates robust and selective anti-tumor activity in vitro and in vivo across a range of ALK-positive cancer models, including ALCL, NSCLC, and neuroblastoma.[3] The observed sustained tumor regressions in xenograft models, coupled with good tolerability, highlighted its potential as a therapeutic agent for cancers driven by aberrant ALK signaling.[3][4]

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